Array ( [bid] => 127214 ) Buy rac Pterosin B | 60657-37-6

rac Pterosin B

Catalog No.
S1526067
CAS No.
60657-37-6
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Pterosin B

CAS Number

60657-37-6

Product Name

rac Pterosin B

IUPAC Name

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3

InChI Key

SJNCSXMTBXDZQA-UHFFFAOYSA-N

SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C

Synonyms

(±)-2,3-Dihydro-6-(2-hydroxyethyl)-2,5,7-trimethyl-1H-inden-1-one; (±)-Pterosin B; Pterosine B;

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C

Inhibition of Salt-Inducible Kinase 3 (Sik3)

(R)-Pterosin B acts as an inhibitor of Sik3, an enzyme involved in various cellular processes, including cell growth and differentiation. Research suggests that Sik3 plays a role in the development of osteoarthritis by promoting chondrocyte hypertrophy, a condition where cartilage cells become abnormally large. Studies have demonstrated that (R)-Pterosin B can effectively inhibit Sik3 activity, potentially offering a strategy to prevent or manage osteoarthritis. [, ]

Rac Pterosin B is a sesquiterpene compound derived from the bracken fern, Pteridium aquilinum, known for its diverse biological activities. The compound has the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol. Rac Pterosin B is particularly noted for its potential therapeutic applications, especially in neurological disorders such as Alzheimer's disease due to its ability to inhibit specific enzymes involved in amyloid processing.

, primarily involving the breakdown of ptaquiloside under acidic conditions. This process yields pterosin B, which is non-carcinogenic, contrasting with its precursor ptaquiloside, which has been associated with toxicity. The stability of rac Pterosin B under different pH conditions suggests that it can be formed and maintained in environments where ptaquiloside would degrade into more harmful substances .

Rac Pterosin B exhibits significant biological activity, particularly as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases. It has been shown to inhibit these enzymes with varying potency, making it a candidate for Alzheimer's disease treatment. The compound demonstrated an IC₅₀ of 29.6 µM for BACE1 and 16.2 µM for acetylcholinesterase (AChE), indicating its effectiveness in modulating pathways associated with neurodegeneration .

Additionally, rac Pterosin B has been shown to cross the blood-brain barrier effectively, which is crucial for any therapeutic agent targeting central nervous system disorders. Its permeability was measured at 60.3 × 10⁻⁶ cm/s on PAMPA-BBB assays .

The synthesis of rac Pterosin B can be achieved through several methods:

  • Extraction from Natural Sources: Isolated from Pteridium aquilinum using solvent extraction techniques.
  • Chemical Synthesis: Following protocols that involve the conversion of ptaquiloside under acidic conditions to yield rac Pterosin B.
  • Deuterated Analogs: Recent studies have explored the synthesis of deuterated analogs of Pterosin B for enhanced tracking in biological studies .

These methods highlight the versatility in obtaining rac Pterosin B for research and potential therapeutic applications.

Rac Pterosin B has several notable applications:

  • Neuroprotective Agent: Due to its inhibitory effects on enzymes linked to Alzheimer's disease.
  • Pharmaceutical Research: As a scaffold for developing multitarget-directed ligands aimed at treating neurodegenerative disorders.
  • Toxicology Studies: Understanding the breakdown products of ptaquiloside and their implications in bracken fern toxicity .

Interaction studies have demonstrated that rac Pterosin B binds effectively to the active sites of target enzymes such as BACE1 and AChE. Molecular docking simulations have revealed unique binding interactions that contribute to its inhibitory effects on these enzymes. This specificity suggests that rac Pterosin B could be developed into a targeted therapeutic agent with minimal off-target effects .

Rac Pterosin B shares structural similarities with several other compounds derived from bracken ferns and related species. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
Pterosin ASimilar backboneAnti-inflammatory, anti-diabeticMore potent against inflammation
PtaquilosidePrecursor structureToxicity concernsCarcinogenic properties
BromopterosinHalogenated variantAntimicrobial propertiesEnhanced biological activity due to bromine
D4-Pterosin BDeuterated variantNeuroprotectiveImproved tracking in biological systems

Rac Pterosin B stands out due to its favorable safety profile compared to ptaquiloside and its strong inhibitory effects on critical enzymes involved in neurodegeneration.

Physical Description

Solid

XLogP3

2.5

Melting Point

109-110°C

Wikipedia

6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types